molecular formula C18H19ClN4O B6444171 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile CAS No. 2640867-15-6

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile

Cat. No.: B6444171
CAS No.: 2640867-15-6
M. Wt: 342.8 g/mol
InChI Key: ULIQHTZLSLOTFX-UHFFFAOYSA-N
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Description

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile is a synthetic compound characterized by the presence of a pyridine ring, piperidine ring, and cyanopyridine moiety. This compound is often investigated in the context of chemical, biological, and medicinal research due to its unique structural properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : 3-chloropyridin-4-yl alcohol, piperidine, methylpyridine, and sodium cyanide.

  • Step-by-Step Synthesis

    • Formation of the ether bond between 3-chloropyridin-4-yl alcohol and piperidine in the presence of a base like potassium carbonate.

    • Introduction of the cyanide group using sodium cyanide under controlled temperature and solvent conditions.

    • Methylation of the pyridine ring using methyl iodide in a suitable polar solvent.

Industrial Production Methods

In an industrial context, the synthesis can be scaled up with optimizations such as continuous flow reactions to enhance yield and reduce production costs. Typical conditions include the use of automated reactors and strict control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : When exposed to strong oxidizing agents like potassium permanganate, the compound can undergo oxidative degradation.

  • Reduction: : Reduction with agents such as lithium aluminum hydride can lead to the breaking of the cyanide group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, acidic medium, controlled temperature.

  • Reduction: : Lithium aluminum hydride, dry ether solvent.

  • Substitution: : Thionyl chloride, anhydrous conditions, elevated temperature.

Major Products

  • Oxidative by-products, such as carboxylic acids from cyanide oxidation.

  • Reduced forms with altered functional groups, e.g., amines from cyanide reduction.

  • Substituted pyridines with different halides.

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules and is frequently used in studies of synthetic methodologies and reaction mechanisms.

Biology

Medicine

Research indicates potential therapeutic uses, particularly in targeting certain neurological disorders, given its activity at specific neurotransmitter receptors.

Industry

It can be employed in the development of advanced materials, particularly those requiring specific electronic or steric properties.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as neurotransmitter receptors. The piperidine and pyridine rings allow for binding to these receptors, modulating their activity and influencing associated pathways. This interaction can lead to various pharmacological effects, depending on the specific receptor targeted.

Comparison with Similar Compounds

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile can be compared with other cyanopyridines and piperidine derivatives.

Similar Compounds

  • 2-(4-Pyridinyl)-6-methylpyridine-3-carbonitrile: Lacks the piperidine moiety, thus has different binding properties.

  • 4-(Piperidin-1-ylmethyl)pyridine: Lacks the cyanide and 6-methyl groups, resulting in altered chemical reactivity and biological activity.

This compound stands out due to its combined structural elements, providing unique binding affinities and reactivity profiles not seen in its individual components or similar compounds.

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-13-2-3-15(10-20)18(22-13)23-8-5-14(6-9-23)12-24-17-4-7-21-11-16(17)19/h2-4,7,11,14H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIQHTZLSLOTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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